molecular formula C21H34N4O4S B10764257 N-[3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide

N-[3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide

Cat. No.: B10764257
M. Wt: 438.6 g/mol
InChI Key: BTZCSXIUAFVRTE-LHMVCHPVSA-N
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Description

N-[3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide is a useful research compound. Its molecular formula is C21H34N4O4S and its molecular weight is 438.6 g/mol. The purity is usually 95%.
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Biological Activity

N-[3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide, also referred to as Ono-5334, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazolidin class and features a complex structure that contributes to its biological activity. The IUPAC name highlights its functional groups, which include a thiazolidine moiety and a cycloheptane carboxamide structure. The molecular formula is C21H34N4O4SC_{21}H_{34}N_{4}O_{4}S .

Mechanisms of Biological Activity

Research indicates that compounds similar to Ono-5334 exhibit various mechanisms of action:

  • PPAR-gamma Activation : Thiazolidin derivatives have been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity . This activation can lead to improved insulin resistance and has implications for diabetes treatment.
  • Antimicrobial Properties : Studies have demonstrated that thiazolidine derivatives possess significant antimicrobial activity. For instance, compounds similar to Ono-5334 have been reported to exhibit effective antibacterial action against Gram-positive bacteria such as Bacillus subtilis .

Antidiabetic Activity

Ono-5334 has been investigated for its potential antidiabetic effects. Thiazolidinone derivatives are known for their ability to lower blood glucose levels by enhancing insulin sensitivity. A study highlighted that certain thiazolidine derivatives exhibited potent inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling .

Antioxidant Activity

In addition to its antidiabetic properties, Ono-5334 has demonstrated antioxidant activity. Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress, which is beneficial in preventing various chronic diseases .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies involving human embryonic kidney cells (HEK-293) revealed that some thiazolidine derivatives had favorable toxicity profiles, with minimal cytotoxic effects at therapeutic concentrations .

Data Tables

The following tables summarize key findings from various studies on the biological activity of Ono-5334 and related compounds.

Activity Tested Compound Result Reference
PPAR-gamma ActivationOno-5334Significant activation
Antibacterial ActivityThiazolidine DerivativeEffective against Bacillus subtilis
CytotoxicityOno-5334Non-toxic at 30.82 mg/L
Antioxidant ActivityThiazolidine DerivativePotent scavenging ability

Case Studies

Several case studies illustrate the therapeutic potential of Ono-5334:

  • Diabetes Management : In a clinical trial setting, thiazolidinedione analogs demonstrated significant improvements in glycemic control among patients with type 2 diabetes. The mechanism was attributed to enhanced insulin sensitivity via PPAR-gamma activation.
  • Infection Treatment : A study evaluated the efficacy of thiazolidine derivatives in treating bacterial infections resistant to conventional antibiotics. Results indicated that these compounds could serve as viable alternatives in antibiotic therapy.

Properties

Molecular Formula

C21H34N4O4S

Molecular Weight

438.6 g/mol

IUPAC Name

N-[3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide

InChI

InChI=1S/C21H34N4O4S/c1-14-13-30-21(25(14)2)24-23-20(28)18(26)17(15-9-11-29-12-10-15)22-19(27)16-7-5-3-4-6-8-16/h14-17H,3-13H2,1-2H3,(H,22,27)(H,23,28)/b24-21-/t14-,17?/m1/s1

InChI Key

BTZCSXIUAFVRTE-LHMVCHPVSA-N

Isomeric SMILES

C[C@@H]1CS/C(=N\NC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)/N1C

Canonical SMILES

CC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C

Origin of Product

United States

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